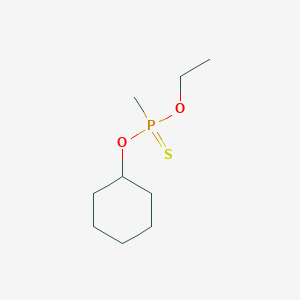
O-Cyclohexyl O-ethyl methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Cyclohexyl O-ethyl methylphosphonothioate is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is known for its use in the synthesis of pesticides and pharmaceuticals, as well as being a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclohexyl O-ethyl methylphosphonothioate typically involves the reaction of cyclohexanol with ethyl methylphosphonothioic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
O-Cyclohexyl O-ethyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioate derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce simpler phosphonothioates .
Applications De Recherche Scientifique
O-Cyclohexyl O-ethyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex organophosphate compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of pesticides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of O-Cyclohexyl O-ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This mechanism is particularly relevant in its use as a precursor for nerve agents, where it interferes with nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide synthesis and as a nerve agent precursor.
O,O-Diethyl methylphosphonothioate: Used in similar contexts but with different chemical properties and reactivity.
Uniqueness
O-Cyclohexyl O-ethyl methylphosphonothioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its cyclohexyl group differentiates it from other similar compounds, influencing its reactivity and applications .
Propriétés
Numéro CAS |
62507-65-7 |
|---|---|
Formule moléculaire |
C9H19O2PS |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
cyclohexyloxy-ethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS/c1-3-10-12(2,13)11-9-7-5-4-6-8-9/h9H,3-8H2,1-2H3 |
Clé InChI |
YMPTZFGXOPGNDE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


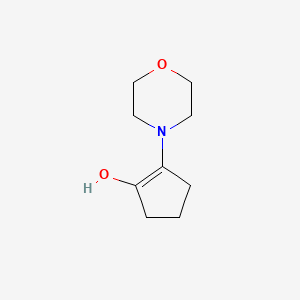

![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
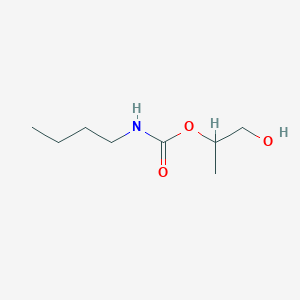
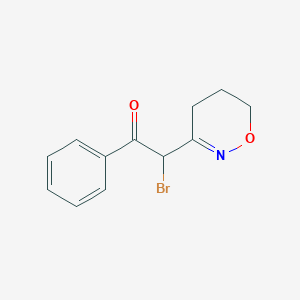
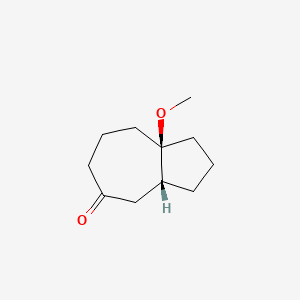
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)


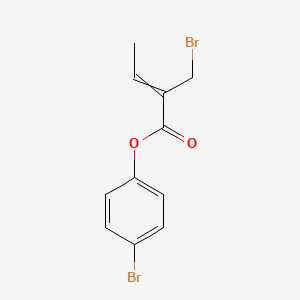
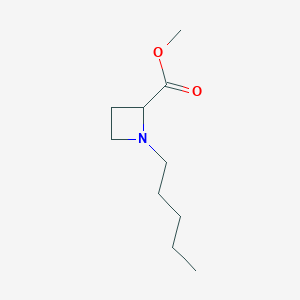

![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
